molecular formula C12H25N3O B13285751 (2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one

(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one

Cat. No.: B13285751
M. Wt: 227.35 g/mol
InChI Key: VJWQHOQVGHCDCY-DTIOYNMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a stereospecific (2S) configuration and a 3-(dimethylamino)pyrrolidin-1-yl moiety that contributes to its biological activity and molecular recognition properties. Compounds within this structural class have demonstrated potent and selective inhibition of dopamine and norepinephrine transporters (DAT/NET) with significantly reduced effects on serotonin transporter (SERT) function, making them valuable tools for investigating monoamine neurotransmission systems . The molecular framework shares structural similarities with pyrovalerone and other psychoactive compounds, though its specific pharmacological profile requires further characterization . Researchers utilize this compound primarily for neuroscience applications, particularly in studying neurotransmitter reuptake mechanisms, cocaine abuse medications, and the development of potential treatments for depression and fatigue-related disorders . The stereochemistry at the 2-position is critical for biological activity, with the (S)-enantiomer typically exhibiting enhanced potency at monoamine transporters compared to its (R)-counterpart, consistent with structure-activity relationships observed in related chemical series . This compound is presented as a high-purity reference material for analytical and experimental purposes exclusively in controlled laboratory environments. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications. Strictly prohibited for human consumption.

Properties

Molecular Formula

C12H25N3O

Molecular Weight

227.35 g/mol

IUPAC Name

(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one

InChI

InChI=1S/C12H25N3O/c1-9(2)7-11(13)12(16)15-6-5-10(8-15)14(3)4/h9-11H,5-8,13H2,1-4H3/t10?,11-/m0/s1

InChI Key

VJWQHOQVGHCDCY-DTIOYNMSSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC(C1)N(C)C)N

Canonical SMILES

CC(C)CC(C(=O)N1CCC(C1)N(C)C)N

Origin of Product

United States

Preparation Methods

Route via Asymmetric Reductive Amination

Key steps:

  • Starting Material: A suitable ketone precursor, such as 4-methylpentan-1-one derivatives.
  • Step 1: Asymmetric reductive amination of the ketone with a chiral amine or amino acid derivative to establish the (2S)-stereochemistry.
  • Step 2: Nucleophilic substitution to attach the 3-(dimethylamino)pyrrolidin-1-yl group.

Reaction scheme:

Ketone precursor + chiral amine → asymmetric reductive amination → amino ketone
Amino ketone + 3-(dimethylamino)pyrrolidine → substitution reaction → target compound

Key Reagents and Conditions

Step Reagents Conditions Purpose
Reductive amination Formaldehyde, sodium cyanoborohydride Mild acid catalysis, room temperature Formation of amino ketone with stereocontrol
Halogenation N-bromosuccinimide (NBS) Reflux in carbon tetrachloride or acetonitrile Halogenate precursor at specific sites
Nucleophilic substitution 3-(Dimethylamino)pyrrolidine Elevated temperature, polar aprotic solvent Attach pyrrolidinyl group

Data Tables Summarizing Preparation Methods

Method Starting Material Key Reagents Stereochemistry Control Advantages Limitations
Asymmetric Reductive Amination Ketone derivatives Chiral catalysts, reducing agents High stereoselectivity Good stereocontrol Requires chiral catalysts
Nucleophilic Substitution Halogenated amino ketone 3-(Dimethylamino)pyrrolidine Not stereoselective Straightforward Possible side reactions
Chiral Pool Synthesis Natural amino acids Enzymatic or chemical steps Excellent stereocontrol High purity Multi-step process

In-Depth Research Findings and Considerations

  • Stereochemistry: Achieving the (2S)-configuration is critical for biological activity. Enantioselective synthesis often employs chiral catalysts such as chiral oxazaborolidines or chiral auxiliaries.

  • Yield Optimization: Reaction conditions such as temperature, solvent choice, and reagent equivalents significantly influence yields and stereoselectivity.

  • Purification: Final compounds are purified via chromatography, crystallization, or recrystallization to ensure stereochemical purity and remove impurities.

  • Safety and Handling: Reactions involving halogenation and reductive amination require careful handling of reagents like NBS and reducing agents due to their reactivity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions include various pyrrolidin-2-one derivatives, which are valuable intermediates in the synthesis of bioactive compounds .

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one is used as a building block for the synthesis of complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its ability to modulate biological pathways makes it a candidate for drug development .

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its derivatives have shown promise in treating various diseases due to their bioactive properties .

Industry

In the industrial sector, the compound is used in the synthesis of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in manufacturing processes .

Mechanism of Action

The mechanism of action of (2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to proteins and enzymes, modulating their activity. This interaction can influence various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues with Pyrrolidine/Piperidine Moieties

N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride
  • Formula : C₁₅H₂₀ClN₃O₂
  • Molecular Weight : 309.79 g/mol
  • Key Features: A quinoline carboxamide derivative with a dimethylamino-propyl chain. The hydroxyquinoline core may confer fluorescence or metal-chelating properties, distinguishing it from the ketone-based main compound. Hydrochloride salt form enhances solubility, similar to the dihydrochloride form of the target compound .
7-[(3R)-3-[(Dimethylamino)methyl]pyrrolidin-1-yl]-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • Formula : C₂₄H₂₈N₈O₂
  • Molecular Weight : 460.54 g/mol
  • Key Features: A polycyclic heteroaromatic system with a dimethylamino-methylpyrrolidine substituent.

Functional Group Variations

N-(2-(Dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide
  • Formula : C₁₉H₂₆N₄O₃
  • Molecular Weight : 358.43 g/mol
  • Key Features: Combines dimethylaminoethyl and morpholinomethyl groups on a hydroxyquinoline scaffold.
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea
  • Formula : C₁₅H₁₈F₅N₃S
  • Molecular Weight : 367.38 g/mol
  • Key Features: A thiourea derivative with a dimethylamino-cyclohexyl group and perfluorophenyl moiety. The electron-withdrawing perfluorophenyl group and thiourea functionality contrast sharply with the ketone and aliphatic chain of the main compound, suggesting applications in catalysis or materials science rather than bioactivity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Highlights
(2S)-2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one C₁₂H₂₇Cl₂N₃O 300.27 Pyrrolidine, dimethylamino, ketone Branched aliphatic chain, chiral center
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C₁₅H₂₀ClN₃O₂ 309.79 Quinoline, carboxamide, dimethylamino Aromatic core, hydrochloride salt
7-[(3R)-3-[(Dimethylamino)methyl]pyrrolidin-1-yl]-...pyrido[1,2-a]pyrimidin-4-one C₂₄H₂₈N₈O₂ 460.54 Pyrazolo-pyrazin-pyrido-pyrimidinone Polycyclic heteroaromatic system
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea C₁₅H₁₈F₅N₃S 367.38 Cyclohexyl, thiourea, perfluorophenyl Fluorinated aromatic, rigid cyclohexane

Discussion of Structural and Functional Implications

  • Pyrrolidine vs. Piperidine Rings : Compounds with pyrrolidine (5-membered) rings (e.g., the main compound) may exhibit different conformational flexibility compared to piperidine (6-membered) analogs, affecting receptor binding or catalytic activity .
  • Salt Forms : Hydrochloride or dihydrochloride salts (main compound and analogs) improve aqueous solubility, critical for pharmacokinetics .
  • Aromatic vs. Aliphatic Cores: Aromatic systems (e.g., quinoline in ) enable π-π stacking interactions, while aliphatic chains (main compound) may prioritize membrane permeability .

Biological Activity

(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one, also known as dihydrochloride, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C12H26ClN3O
  • Molar Mass : 263.81 g/mol
  • CAS Number : 1807938-67-5
  • Appearance : Powder
  • Storage Temperature : 4 °C

Biological Activity Overview

The compound has been studied for various biological activities, particularly in relation to its inhibitory effects on certain enzymes and potential therapeutic applications.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various enzymes:

CompoundTarget EnzymeIC50 Value (µM)Reference
Compound 13Acetylcholinesterase (AChE)0.22
Compound 5Butyrylcholinesterase (BChE)0.42
Compound 2BACE-10.23

These findings suggest that the compound may have applications in treating conditions associated with cholinergic dysfunction.

Study on Anticancer Activity

In a study examining the anticancer properties of related compounds, it was found that specific analogues exhibited growth inhibition of tumor cells. The mechanisms were linked to their ability to interfere with metabolic pathways critical for cancer cell survival. The study highlighted the significance of structural modifications in enhancing biological activity, suggesting that this compound could be further investigated for similar properties .

Neuroprotective Effects

Another research focused on neuroprotective effects demonstrated that compounds with structural similarities showed promise in protecting neuronal cells from oxidative stress. The protective mechanism was attributed to the modulation of signaling pathways involved in cell survival . This suggests potential therapeutic implications for neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound involves several steps, including condensation reactions and purification processes. Analogues derived from this compound have been synthesized to enhance potency and selectivity against specific biological targets.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized from precursors like 4-methylpentan-2-one via reduction and cyclization steps. Optimize yield by:

  • Controlling reaction temperature (e.g., low temperatures for stereochemical integrity).
  • Using chiral catalysts to preserve the (2S)-configuration during cyclization .
  • Purifying intermediates via column chromatography to reduce side products.
    • Data Table :
StepPrecursorKey ReactionYield (%)
14-methylpentan-2-oneReduction to alcohol~75
2Intermediate alcoholCyclization with 3-(dimethylamino)pyrrolidine~50

Q. How is the stereochemical configuration of the compound validated, and what analytical techniques are recommended?

  • Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to resolve enantiomers. Confirm via:

  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to verify pyrrolidine ring conformation .
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally similar compounds .

Q. What stability assessments are critical for storing this compound in research settings?

  • Methodology : Monitor degradation under varying conditions:

  • Temperature : Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation.
  • pH stability : Test in aqueous buffers (pH 3–9) using LC-MS to detect hydrolysis products.
  • Long-term stability : Conduct accelerated degradation studies (40°C/75% RH) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data caused by enantiomeric impurities?

  • Methodology :

  • Chiral resolution : Use preparative HPLC to isolate enantiomers and test individually.
  • Activity assays : Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase profiling) to identify active enantiomers.
  • Statistical validation : Apply ANOVA to assess significance of purity-driven differences in biological replicates .

Q. What strategies resolve contradictions in metabolic stability data across in vitro and in vivo models?

  • Methodology :

  • In vitro-in vivo correlation (IVIVC) : Use hepatocyte microsomes and LC-QTOF to identify metabolites. Cross-validate with in vivo plasma samples via mass spectrometry .
  • Species-specific factors : Test metabolic stability in humanized liver models to reduce interspecies variability.

Q. How does the compound’s stereochemistry influence its interaction with biological targets (e.g., GPCRs or ion channels)?

  • Methodology :

  • Molecular docking : Simulate binding poses using software like AutoDock Vina, focusing on hydrogen-bonding interactions with the pyrrolidine dimethylamino group.
  • Functional assays : Measure cAMP accumulation (for GPCRs) or patch-clamp electrophysiology (for ion channels) to compare (2S)- vs. (2R)-enantiomer effects .

Q. What advanced techniques characterize degradation pathways under oxidative stress?

  • Methodology :

  • Forced degradation : Expose the compound to H2_2O2_2 or UV light, then analyze via:
  • HRMS : Identify oxidation products (e.g., N-oxide derivatives).
  • EPR spectroscopy : Detect free radical intermediates.
  • Mechanistic studies : Use DFT calculations to predict reactive sites .

Methodological Recommendations

  • Stereochemical Analysis : Combine chiral chromatography with vibrational circular dichroism (VCD) for unambiguous assignment .
  • Data Reproducibility : Implement rigorous batch-to-batch purity checks via 13^{13}C-NMR and elemental analysis .
  • Contradiction Mitigation : Use orthogonal analytical methods (e.g., NMR + X-ray) to validate structural claims .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.